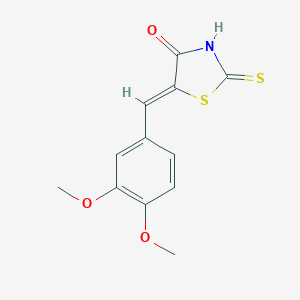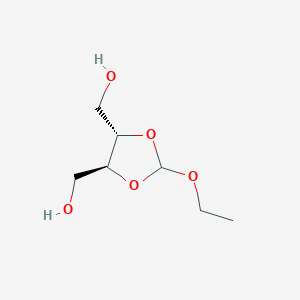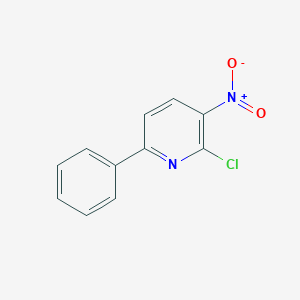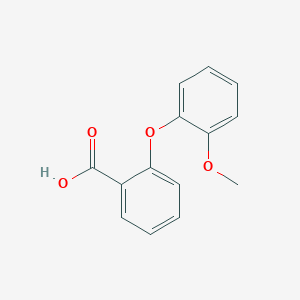
3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone, also known as DQP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone is complex and varies depending on the specific target molecule. However, it is generally believed that 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone exerts its effects by binding to specific sites on the target molecule and altering its activity. For example, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been shown to bind to the active site of acetylcholinesterase and inhibit its activity by blocking the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been shown to have a wide range of biochemical and physiological effects. In addition to its antitumor and acetylcholinesterase inhibitory activity, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and nicotinic acetylcholine receptors. In addition, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been shown to affect the expression of various genes involved in cell proliferation and differentiation.
実験室実験の利点と制限
One of the main advantages of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone is its versatility as a research tool. 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone can be used to study a wide range of biological processes and can be easily modified to target specific molecules of interest. In addition, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone is relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone in lab experiments. For example, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone may exhibit off-target effects or toxicity at high concentrations. In addition, the synthesis of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone can be time-consuming and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone. One area of research is the development of more potent and selective analogs of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone for use as therapeutic agents. In addition, the use of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone as a tool for studying the structure and function of various proteins and enzymes is an area of active research. Finally, the development of new synthesis methods for 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone and its analogs may lead to more efficient and cost-effective production of these compounds.
合成法
The synthesis method of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone involves a multi-step process that begins with the condensation of 2-phenylquinoline-4-carboxaldehyde with 3,4-dihydroquinoline in the presence of a base. The resulting intermediate is then reacted with an appropriate amine to yield 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone. This method has been optimized to achieve high yields and purity of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone.
科学的研究の応用
3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been shown to exhibit potent antitumor activity against various cancer cell lines. In addition, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been investigated as a potential therapeutic agent for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
In biochemistry, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been used as a tool to study the mechanism of action of various enzymes and proteins. For example, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been shown to inhibit the activity of protein kinase C, which plays a critical role in signal transduction pathways.
In neuroscience, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been used as a fluorescent probe to study the localization and trafficking of various neurotransmitter receptors. In addition, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been shown to modulate the activity of certain ion channels, which may have implications for the treatment of neurological disorders.
特性
CAS番号 |
5864-09-5 |
|---|---|
製品名 |
3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone |
分子式 |
C25H20N2O |
分子量 |
364.4 g/mol |
IUPAC名 |
3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone |
InChI |
InChI=1S/C25H20N2O/c28-25(27-16-8-12-19-11-4-7-15-24(19)27)21-17-23(18-9-2-1-3-10-18)26-22-14-6-5-13-20(21)22/h1-7,9-11,13-15,17H,8,12,16H2 |
InChIキー |
PXIIQBPQQSIOHT-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
正規SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)









